molecular formula C15H19N3O2S B5817880 N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide

N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide

Cat. No. B5817880
M. Wt: 305.4 g/mol
InChI Key: RRCSGVZDSGVZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and ethanol. It is a derivative of the thiadiazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide is not fully understood, but it is believed to involve the activation of the hypothalamus-pituitary-gonadal axis in animals. N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been shown to increase the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are important for the regulation of reproductive function. N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide may also affect the expression of genes involved in the regulation of metabolism and growth.
Biochemical and Physiological Effects:
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been shown to have various biochemical and physiological effects in animals. In pigs, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been shown to increase the secretion of growth hormone and insulin-like growth factor-1 (IGF-1), which are important for growth and development. N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has also been shown to increase the activity of digestive enzymes in the gut, leading to improved feed efficiency. In fish, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been shown to increase the expression of genes involved in the regulation of appetite and growth.

Advantages and Limitations for Lab Experiments

N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has several advantages for lab experiments, including its high solubility in water and ethanol, its stability under a wide range of pH and temperature conditions, and its low toxicity. However, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide can be expensive to synthesize, and its effects may vary depending on the species and age of the animals being studied.

Future Directions

There are several potential future directions for the study of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide. In agriculture, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide could be used to improve the growth rate and feed efficiency of other livestock species, such as sheep and goats. In aquaculture, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide could be used to improve the growth rate and feeding response of other fish species. In medicine, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide could be studied for its potential therapeutic effects on other diseases, such as obesity and infertility. Additionally, the mechanism of action of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide could be further elucidated through molecular and genetic studies.

Synthesis Methods

The synthesis of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide involves the reaction of 2,3-dimethylphenol with thiosemicarbazide in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then reacted with chloroacetyl chloride to form N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide. The overall yield of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide synthesis is around 70%.

Scientific Research Applications

N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been shown to increase the growth rate and feed efficiency of livestock such as pigs, chickens, and cows. In aquaculture, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been used as a fish attractant to increase the feeding response of fish and improve their growth rate. In medicine, N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been studied for its potential therapeutic effects on various diseases, including cancer and diabetes.

properties

IUPAC Name

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9(2)14(19)16-15-18-17-13(21-15)8-20-12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCSGVZDSGVZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.